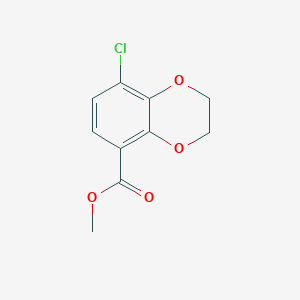
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that belongs to the class of 1,4-benzodioxane derivatives. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the condensation of methyl 2,3-dibromopropionate with a suitably functionalized catechol. This reaction is carried out under reflux conditions, followed by purification steps such as washing with water, aqueous sodium hydroxide, and brine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems. For example, enantioselective synthesis can be achieved using catalysts like IrCl/BIDIME-dimer, which provide high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Methyl 8-nitro-2,3-dihydro-1,4-benzodioxane-5-carboxylate: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro group can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
819801-65-5 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3 |
InChI Key |
WDEDLWKPDMCWTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


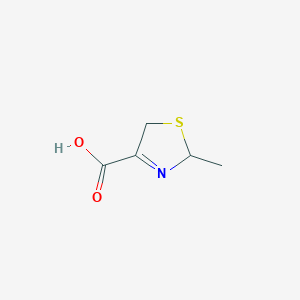
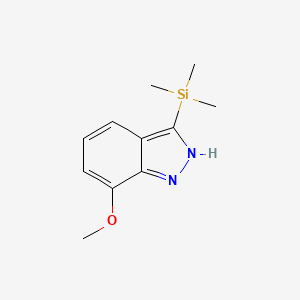
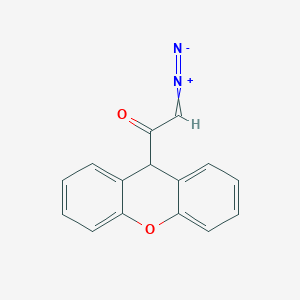
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
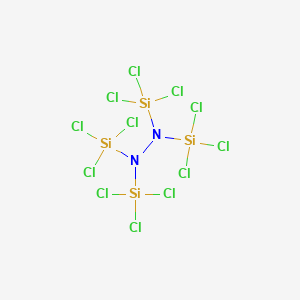
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
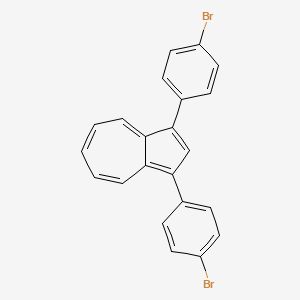
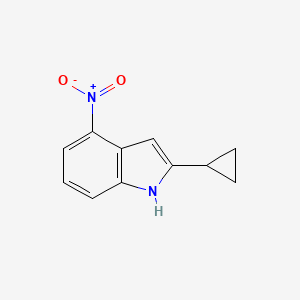
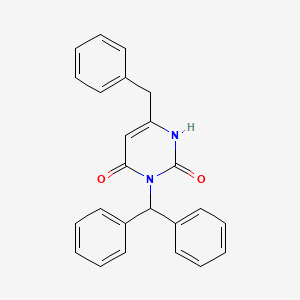
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
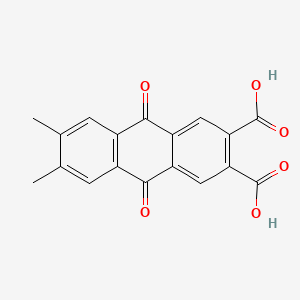
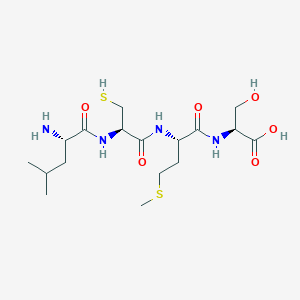
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
